molecular formula C8H13N3O2S B366479 N'-(3-Aminophenyl)-N,N-dimethylsulfamide CAS No. 57947-00-9

N'-(3-Aminophenyl)-N,N-dimethylsulfamide

Cat. No. B366479
CAS RN: 57947-00-9
M. Wt: 215.28g/mol
InChI Key: VGFFBNNZWLMHDF-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common names or synonyms it might have .


Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include studying its reactivity, the mechanisms of its reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, and stability. It may also include studying its spectroscopic properties .

Scientific Research Applications

Environmental Applications and Water Treatment

  • Kinetics of NDMA Formation : N'-(3-Aminophenyl)-N,N-dimethylsulfamide, through its structural components, plays a role in the formation of N-nitrosodimethylamine (NDMA) in water, with research focusing on the kinetics of reactions with disinfectants. NDMA is a concern due to its carcinogenic potential, and understanding the pathways of its formation and destruction is crucial for water treatment technologies. The study of dimethylsulfamide and its reactions offers insights into mitigating NDMA formation in treated water (V. Sharma, 2012).

Agricultural Chemistry

  • Urease and Nitrification Inhibitors : N'-(3-Aminophenyl)-N,N-dimethylsulfamide's structural analogs have been studied for their potential as urease and nitrification inhibitors, which are crucial for reducing nitrogen loss in agriculture. These inhibitors help in improving nitrogen use efficiency by crops, thereby minimizing environmental pollution from fertilizers. Research in this area focuses on understanding the effectiveness and environmental impact of these inhibitors (J. M. Bremner, 1995).

Pharmacological Research

  • Neuroprotective Potential : Compounds structurally related to N'-(3-Aminophenyl)-N,N-dimethylsulfamide have been investigated for their neuroprotective effects, highlighting the potential for treating neurological conditions such as ischemic stroke and degenerative diseases. These studies emphasize the versatility of this chemical structure in developing therapeutics with multiple targets (I. Abdoulaye & Yijing Guo, 2016).

Chemistry and Biochemistry

  • Advanced Oxidation Processes : The degradation of pollutants through advanced oxidation processes (AOPs) has been a significant area of research, with N'-(3-Aminophenyl)-N,N-dimethylsulfamide and related compounds serving as subjects to understand the pathways and by-products of these reactions. This research is vital for improving water purification technologies and understanding the environmental fate of pharmaceuticals and other synthetic compounds (Mohammad Qutob et al., 2022).

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include studying its effects on human health .

Future Directions

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properties

IUPAC Name

1-amino-3-(dimethylsulfamoylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)10-8-5-3-4-7(9)6-8/h3-6,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFFBNNZWLMHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-Aminophenyl)-N,N-dimethylsulfamide

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